InChI=1S/C21H15F2N5O/c1-21(2,29)18-11-26-28-17(10-25-20(28)27-18)12-6-7-15(22)14(8-12)19-13(9-24)4-3-5-16(19)23/h3-8,10-11,29H,1-2H3
. This represents the molecular structure of the compound. The Canonical SMILES string is CC(C)(C1=NC2=NC=C(N2N=C1)C3=CC(=C(C=C3)F)C4=C(C=CC=C4F)C#N)O
. TPA-023B was developed as part of a research initiative aimed at creating safer anxiolytic medications. The compound was synthesized and characterized in various studies, particularly focusing on its pharmacological profile and receptor selectivity. Initial studies indicated that TPA-023B exhibits partial agonist activity at the alpha-2, alpha-3, and alpha-5 subtypes of the gamma-aminobutyric acid A receptor while acting as an antagonist at the alpha-1 subtype, which is associated with sedative effects .
TPA-023B is classified as a positive allosteric modulator, specifically targeting the gamma-aminobutyric acid A receptor. Its unique classification stems from its ability to enhance the receptor's response to gamma-aminobutyric acid without directly activating the receptor itself, distinguishing it from traditional agonists.
The synthesis of TPA-023B involves several key steps that focus on modifying existing chemical structures to achieve desired pharmacological properties. The compound was synthesized through a multi-step process that included the demethylation of precursor compounds followed by alkylation reactions to introduce functional groups that enhance receptor selectivity and efficacy .
The molecular structure of TPA-023B can be described as an imidazopyridazine-based compound with specific substitutions that confer its unique pharmacological properties. The compound's structure allows it to selectively interact with different subtypes of the gamma-aminobutyric acid A receptor.
The chemical formula for TPA-023B is C16H19N5O2, and its molecular weight is approximately 313.36 g/mol. The structural features include:
TPA-023B undergoes various chemical reactions that influence its efficacy and stability:
The pharmacokinetic properties were evaluated in phase I clinical trials, demonstrating that TPA-023B has a longer duration of action compared to traditional benzodiazepines, which may reduce the risk of abuse .
TPA-023B functions by binding to the allosteric site of the gamma-aminobutyric acid A receptor, enhancing the effect of endogenous gamma-aminobutyric acid without directly activating the receptor. This selective modulation leads to anxiolytic effects while minimizing sedation and other side effects associated with full agonists .
Experimental data indicate that TPA-023B shows partial agonist activity at alpha-2 and alpha-3 subtypes while being inactive at alpha-1 subtypes, which are linked to sedative effects. This selectivity is crucial for developing safer anxiolytic medications.
TPA-023B is characterized by:
Key chemical properties include:
Relevant data from studies indicate that TPA-023B maintains its structural integrity during metabolic processes, contributing to its favorable pharmacokinetic profile .
TPA-023B holds promise in various scientific applications, particularly in pharmacology and neuroscience:
TPA-023B (chemical name: 6,2′-difluoro-5'-[3-(1-hydroxy-1-methylethyl)imidazo[1,2-b][1,2,4]triazin-7-yl]biphenyl-2-carbonitrile; CAS: 425377-76-0) is a synthetic imidazotriazine derivative with a molecular weight of 391.37 g/mol and the empirical formula C~21~H~15~F~2~N~5~O [2] [7]. It exists as a light yellow to green-yellow solid at room temperature and is highly soluble in dimethyl sulfoxide (DMSO) at 100 mg/mL (255.51 mM) but shows limited solubility in aqueous solutions without surfactants [2] [5]. The compound contains a biphenyl core linked to an imidazotriazine moiety via a carbonitrile group, with fluorine substitutions enhancing its binding specificity to GABAA receptor subtypes. Stability studies recommend storage at -20°C for solid powder (up to 3 years) and -80°C for solutions in DMSO (up to 6 months) to prevent degradation [5] [7].
The original synthetic route for TPA-023B was optimized for large-scale production (kilogram quantities) to support preclinical and clinical studies [1]. Modifications focused on improving yield and purity, with final products consistently achieving >95% purity as verified by high-performance liquid chromatography (HPLC) [5] [6]. Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structural integrity of the compound, particularly the critical imidazotriazine and biphenyl groups essential for receptor interaction. Batch validation protocols include in vitro binding assays to ensure consistent pharmacological activity across synthesized lots [1] [5].
TPA-023B exhibits high-affinity binding to human recombinant GABAA receptors, with distinct selectivity for α2, α3, and α5 subtypes over α1 and α4/α6 subtypes. Binding affinity (K~i~) values, determined via radioligand displacement assays using [3H]flumazenil, are summarized below:
Table 1: Binding Affinity of TPA-023B at Human GABAA Receptor Subtypes
Receptor Subtype | K~i~ (nM) | Functional Activity |
---|---|---|
α1 | 1.8 | Antagonist |
α2 | 0.73 | Partial Agonist (38%) |
α3 | 2.0 | Partial Agonist (50%) |
α5 | 1.1 | Partial Agonist (37%) |
α4/α6 | >1000 | Negligible |
Notably, TPA-023B's partial agonism efficacy is calculated relative to the full agonist chlordiazepoxide. Its affinity remains consistent across species, with similar K~i~ values in native rat brain tissues (cerebellum: 0.32 nM; spinal cord: 0.99 nM) [1] [6]. The >1,500-fold selectivity for α2/α3/α5 over α4/α6 underpins its lack of sedative or motor-impairing effects.
Pharmacological Profile and Receptor Mechanism
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0